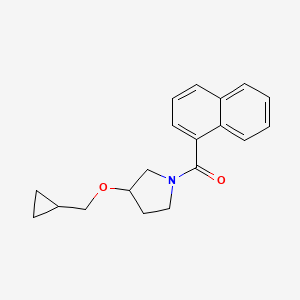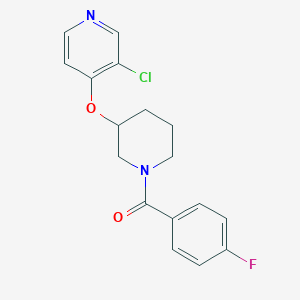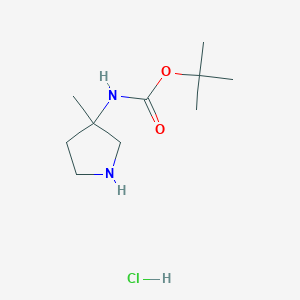
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2173992-06-6 . It has a molecular weight of 250.77 . The IUPAC name of this compound is tert-butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
One prominent application of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in scientific research lies in its role in chemical synthesis, particularly in the generation of α-aminated methyllithium. Ortiz, Guijarro, and Yus (1999) have demonstrated the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to the production of functionalized carbamates and substituted 1,2-diols through a series of reactions involving lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) (Ortiz, Guijarro, & Yus, 1999).
Crystal Structure Analysis
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride also plays a role in the study of crystal structures. Baillargeon et al. (2017) investigated the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, noting the simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Molecular Architecture and Hydrogen Bonding
The chemical is integral to the exploration of molecular architecture and hydrogen bonding. Das et al. (2016) synthesized two carbamate derivatives to analyze the interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, highlighting the complex interactions within molecular structures (Das et al., 2016).
Development of Drug Intermediates
Moreover, the synthesis of important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcases its application in the pharmaceutical field. Geng Min (2010) described a cost-efficient and environmentally friendly process for these intermediates, underscoring the importance of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in drug development (Geng Min, 2010).
Mecanismo De Acción
Target of Action
It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
It is known to be a useful building block in the synthesis of several novel organic compounds, indicating that it may participate in various biochemical reactions.
Result of Action
As a biochemical reagent, it is likely to have diverse effects depending on the specific context of its use .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)

![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
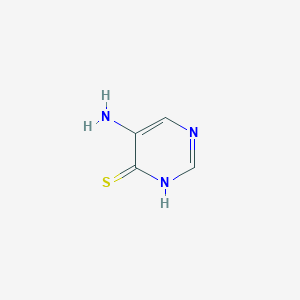
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)
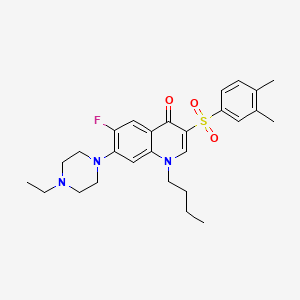
![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)

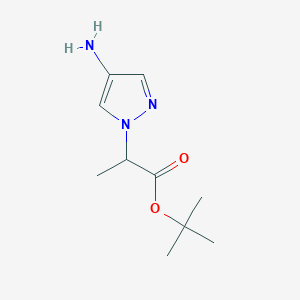
![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)

